molecular formula C13H22ClNO2Si B8432310 2-(Tert-butyldimethylsilyloxy)methyl-6-chloro-4-methoxypyridine

2-(Tert-butyldimethylsilyloxy)methyl-6-chloro-4-methoxypyridine

Cat. No.: B8432310
M. Wt: 287.86 g/mol
InChI Key: JESHEYCICQAIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butyldimethylsilyloxy)methyl-6-chloro-4-methoxypyridine is a useful research compound. Its molecular formula is C13H22ClNO2Si and its molecular weight is 287.86 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H22ClNO2Si

Molecular Weight

287.86 g/mol

IUPAC Name

tert-butyl-[(6-chloro-4-methoxypyridin-2-yl)methoxy]-dimethylsilane

InChI

InChI=1S/C13H22ClNO2Si/c1-13(2,3)18(5,6)17-9-10-7-11(16-4)8-12(14)15-10/h7-8H,9H2,1-6H3

InChI Key

JESHEYCICQAIBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=CC(=C1)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-hydroxymethyl-4-methoxypyridine (1.85 g), which was prepared by a method mentioned in Tokkaihei 10-59942 (JP1998-59942A), and imidazole (0.87 g) in N,N-dimethylformamide (30 mL) was added tert-butyldimethylchlorosilane (1.77 g), and the mixture was stirred at room temperature overnight. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The extract was washed with water twice, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=85/15) to give 2-(tert-butyldimethylsilyloxy)methyl-6-chloro-4-methoxypyridine (2.83 g). To a solution of N,N-diisopropylamine (0.54 mL) in tetrahydrofuran (20 mL) was added n-butyllithium (2.77 mol/L n-hexane solution, 1.25 mL) at −78° C., and the mixture was stirred at the same temperature for 5 minutes. To the reaction mixture was added a solution of 2-(tert-butyldimethylsilyloxy)methyl-6-chloro-4-methoxypyridine (1 g) in tetrahydrofuran (5 mL), and the mixture was stirred at the same temperature for 20 minutes. To the reaction mixture was added N,N-dimethylformamide (0.32 mL), and the mixture was stirred at the same temperature for 10 minutes. To the reaction mixture was added a saturated aqueous ammonium chloride solution, and the resulting mixture was stirred at room temperature for 5 minutes. The mixture was poured into water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=3/1) to give 6-(tert-butyldimethylsilyloxy)methyl-2-chloro-4-methoxy-3-formylpyridine (0.28 g). The title compound was prepared in a similar manner to that described in Reference Example 15 using 6-(tert-butyldimethylsilyloxy)methyl-2-chloro-4-methoxy-3-formylpyridine instead of 2,6-dibromo-3-formylpyridine.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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